molecular formula C12H16ClNO2 B581375 2-(4-Hydroxypiperidin-1-YL)benzaldehyde hydrochloride CAS No. 1185302-49-1

2-(4-Hydroxypiperidin-1-YL)benzaldehyde hydrochloride

Cat. No.: B581375
CAS No.: 1185302-49-1
M. Wt: 241.715
InChI Key: DSNMGRMABZDEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxypiperidin-1-YL)benzaldehyde hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.715. The purity is usually 95%.
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Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)benzaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions[][1].

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces primary or secondary alcohols.

    Substitution: Produces various substituted piperidine derivatives[][1].

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)benzaldehyde hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals[][1].

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxypiperidin-1-yl)benzaldehyde
  • 4-Hydroxypiperidine
  • Benzaldehyde

Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-9-10-3-1-2-4-12(10)13-7-5-11(15)6-8-13;/h1-4,9,11,15H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNMGRMABZDEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=CC=C2C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661719
Record name 2-(4-Hydroxypiperidin-1-yl)benzaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185302-49-1
Record name Benzaldehyde, 2-(4-hydroxy-1-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185302-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Hydroxypiperidin-1-yl)benzaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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